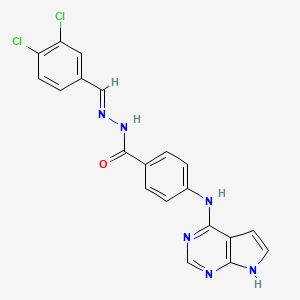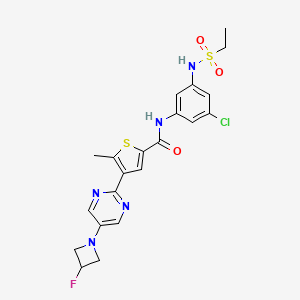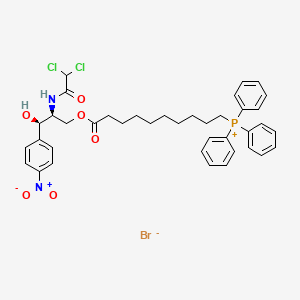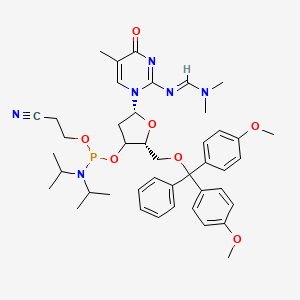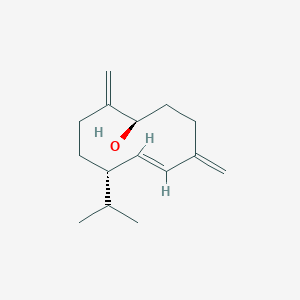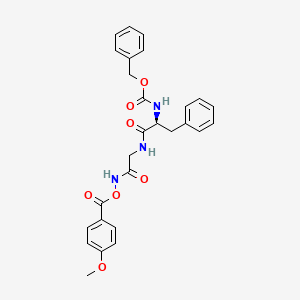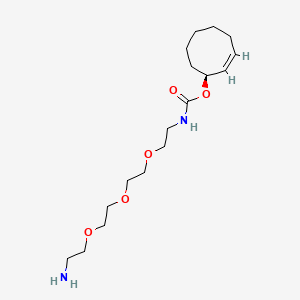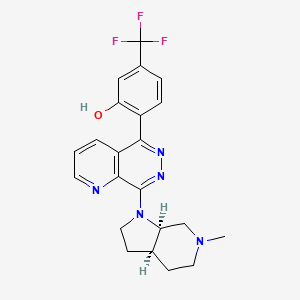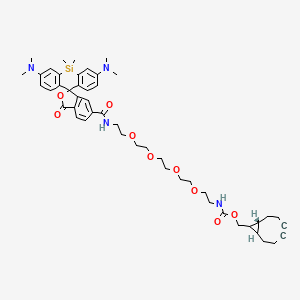
SiR-PEG4-BCN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SiR-PEG4-BCN is a fluorescent dye and a click chemistry reagent. It contains a bicyclo[6.1.0]non-4-yne (BCN) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This compound is particularly useful in bioorthogonal chemistry due to its ability to react under mild conditions without the need for a catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SiR-PEG4-BCN involves the conjugation of a silicon rhodamine (SiR) fluorophore with a polyethylene glycol (PEG) linker and a BCN group. The reaction typically involves the following steps:
Synthesis of SiR Fluorophore: The SiR fluorophore is synthesized through a series of reactions involving the condensation of a rhodamine derivative with a silicon-containing compound.
Attachment of PEG Linker: The PEG linker is attached to the SiR fluorophore through a nucleophilic substitution reaction.
Conjugation with BCN Group: The BCN group is introduced through a click chemistry reaction, where the BCN group is conjugated to the PEG linker
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity of the final product. The production is typically carried out in a controlled environment to prevent contamination and degradation of the compound .
Chemical Reactions Analysis
Types of Reactions
SiR-PEG4-BCN primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This reaction is highly specific and efficient, making it ideal for bioorthogonal applications .
Common Reagents and Conditions
Reagents: Azide-containing molecules are the primary reagents used in reactions with this compound.
Conditions: The reactions are typically carried out under mild conditions, such as room temperature and neutral pH, without the need for a catalyst
Major Products
The major products formed from the reaction of this compound with azide-containing molecules are triazole-linked conjugates. These conjugates retain the fluorescent properties of the SiR fluorophore, making them useful for imaging and labeling applications .
Scientific Research Applications
SiR-PEG4-BCN has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Employed in bioorthogonal labeling of biomolecules, such as proteins, nucleic acids, and lipids, for imaging and tracking in live cells
Medicine: Utilized in the development of diagnostic tools and targeted drug delivery systems
Industry: Applied in the production of fluorescent probes and sensors for various analytical applications
Mechanism of Action
The mechanism of action of SiR-PEG4-BCN involves the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The BCN group in this compound reacts with azide-containing molecules to form a stable triazole linkage. This reaction is bioorthogonal, meaning it does not interfere with natural biological processes, making it ideal for in vivo applications .
Comparison with Similar Compounds
Similar Compounds
SiR-PEG4-N3: Similar to SiR-PEG4-BCN but contains an azide group instead of a BCN group.
SiR-PEG4-DBCO: Contains a dibenzocyclooctyne (DBCO) group, another bioorthogonal reactive group.
Uniqueness
This compound is unique due to its BCN group, which allows for strain-promoted alkyne-azide cycloaddition (SPAAC) reactions under mild conditions without the need for a catalyst. This makes it highly suitable for bioorthogonal applications, particularly in live-cell imaging and labeling .
Properties
Molecular Formula |
C48H62N4O9Si |
|---|---|
Molecular Weight |
867.1 g/mol |
IUPAC Name |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[[3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C48H62N4O9Si/c1-51(2)34-14-17-40-43(30-34)62(5,6)44-31-35(52(3)4)15-18-41(44)48(40)42-29-33(13-16-38(42)46(54)61-48)45(53)49-19-21-56-23-25-58-27-28-59-26-24-57-22-20-50-47(55)60-32-39-36-11-9-7-8-10-12-37(36)39/h13-18,29-31,36-37,39H,9-12,19-28,32H2,1-6H3,(H,49,53)(H,50,55)/t36-,37+,39? |
InChI Key |
BOBFUSGLBBAKFU-AAZKRURQSA-N |
Isomeric SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCOCCNC(=O)OCC6[C@H]7[C@@H]6CCC#CCC7)C(=O)O3 |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCOCCNC(=O)OCC6C7C6CCC#CCC7)C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


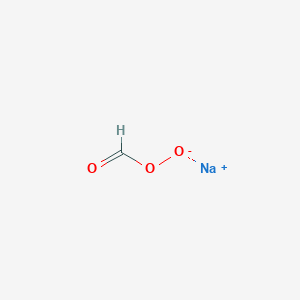
![5-fluoro-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol](/img/structure/B12384048.png)
